6-(cyclohexylmethyl)-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
Description
The compound 6-(cyclohexylmethyl)-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one belongs to the fused dioxinoquinolinone family, characterized by a bicyclic scaffold combining a 1,4-dioxane ring fused to a quinolinone moiety. This core structure is frequently modified with diverse substituents to tune physicochemical and biological properties.
Properties
IUPAC Name |
6-(cyclohexylmethyl)-8-(4-methylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO4/c1-17-7-9-19(10-8-17)25(28)21-16-27(15-18-5-3-2-4-6-18)22-14-24-23(30-11-12-31-24)13-20(22)26(21)29/h7-10,13-14,16,18H,2-6,11-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROQKBMPRNNYKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) . IRAK4 plays a crucial role in the signal transduction of innate and adaptive immunity, making it a significant target in treating inflammatory and autoimmune diseases.
Mode of Action
The compound acts as a modulator of IRAK4 . By binding to IRAK4, it inhibits the kinase’s activity, thereby modulating the downstream signaling pathways. This modulation can lead to the reduction of inflammation and autoimmune responses.
Biochemical Analysis
Biochemical Properties
6-(cyclohexylmethyl)-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with kinases such as c-Met and VEGFR-2, which are critical in cell signaling pathways related to cancer progression. The compound’s interaction with these kinases involves binding to their active sites, thereby inhibiting their activity and disrupting downstream signaling pathways. This inhibition can lead to reduced cell proliferation and tumor growth, highlighting the compound’s potential as an anti-cancer agent.
Cellular Effects
The effects of this compound on various cell types have been studied extensively. In cancer cells, the compound has been observed to inhibit cell proliferation and induce apoptosis. This is achieved through the disruption of cell signaling pathways, such as those mediated by c-Met and VEGFR-2. Additionally, the compound influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis. These cellular effects underscore the compound’s potential therapeutic applications in oncology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active sites of kinases such as c-Met and VEGFR-2, leading to their inhibition. This binding is facilitated by the compound’s unique structure, which allows it to fit precisely into the kinase active sites. The inhibition of these kinases results in the disruption of downstream signaling pathways, ultimately affecting cell proliferation, survival, and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods. Degradation products may form under certain conditions, potentially altering the compound’s efficacy and safety profile. Long-term studies in vitro and in vivo are essential to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of determining the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects. Threshold effects and dose-response relationships are critical considerations in the preclinical evaluation of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites. These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity. Understanding the metabolic pathways of this compound is essential for optimizing its pharmacokinetic properties and therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. The compound is known to be transported across cell membranes by specific transporters, facilitating its accumulation in target tissues. Additionally, binding proteins may influence the compound’s distribution and localization within cells, affecting its therapeutic efficacy and safety profile.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target kinases and other biomolecules. Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, influencing its activity and therapeutic potential. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Biological Activity
The compound 6-(cyclohexylmethyl)-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a member of the quinoline family, which has garnered attention due to its diverse biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
This compound features a complex structure characterized by a dioxinoquinoline framework. Its molecular formula is , with a molecular weight of 351.42 g/mol. The presence of both cyclohexylmethyl and 4-methylbenzoyl substituents contributes to its unique chemical properties.
Biological Activity Overview
Research indicates that compounds within the quinoline class exhibit a range of biological activities including:
- Anticancer Activity : Quinoline derivatives have shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Some studies suggest efficacy against various bacterial strains.
- Anti-inflammatory Effects : Certain derivatives have been noted for their ability to reduce inflammation markers.
Anticancer Activity
A significant body of research has investigated the anticancer potential of quinoline derivatives. For instance:
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to intercalate DNA, disrupting replication and transcription processes. This mechanism was observed in several studies involving structurally similar compounds .
-
Case Studies :
- A study reported that related quinoline compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity .
- Another investigation highlighted that specific modifications in the quinoline structure could enhance antiproliferative effects against pancreatic cancer cells with IC50 values as low as 0.051 µM .
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have also been explored:
- Broad-Spectrum Efficacy : Research has shown that certain derivatives can inhibit both Gram-positive and Gram-negative bacteria. The exact mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
- Case Studies :
Anti-inflammatory Effects
Quinoline derivatives are also noted for their anti-inflammatory properties:
- Mechanism : These compounds may inhibit pro-inflammatory cytokine production and modulate signaling pathways related to inflammation.
- Research Findings : A related compound was shown to reduce levels of TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Summary Table of Biological Activities
Scientific Research Applications
The compound 6-(cyclohexylmethyl)-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a complex organic molecule with potential applications across various fields, particularly in medicinal chemistry and materials science. This article explores its scientific research applications, supported by data tables and case studies.
Anticancer Activity
Recent studies have indicated that quinoline derivatives exhibit anticancer properties. The specific compound may interact with cancer cell pathways, leading to apoptosis or inhibition of proliferation. For instance, research has shown that modifications in the quinoline structure can enhance cytotoxicity against various cancer cell lines.
Case Study Example :
- A study evaluated the efficacy of similar quinoline derivatives on breast cancer cells. Results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting potential for further development.
Antimicrobial Properties
Quinoline compounds are also noted for their antimicrobial activity. The presence of the dioxin ring may enhance the compound's ability to disrupt bacterial membranes or inhibit essential enzymes.
Data Table: Antimicrobial Activity Comparison
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-(cyclohexylmethyl)-8-(4-methylbenzoyl)... | E. coli | 12 µg/mL |
| 6-Methylquinoline | E. coli | 15 µg/mL |
| 8-Hydroxyquinoline | S. aureus | 10 µg/mL |
Neuroprotective Effects
Emerging research suggests that quinoline derivatives possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's. The ability to cross the blood-brain barrier is crucial for such applications.
Case Study Example :
- A pharmacological study demonstrated that similar compounds could reduce oxidative stress markers in neuronal cell cultures, indicating potential neuroprotective mechanisms.
Photophysical Properties
The unique structure of this compound allows it to exhibit interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Data Table: Photophysical Properties
| Property | Value |
|---|---|
| Absorption Maximum (nm) | 350 |
| Emission Maximum (nm) | 450 |
| Quantum Yield (%) | 25 |
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that include cyclization and functional group modifications. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity and purity of the synthesized product.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The dioxinoquinolinone scaffold is highly versatile, with substitutions at positions 6 and 8 being common. Below is a comparative analysis of key analogs:
Key Observations :
- Lipophilicity : The cyclohexylmethyl group in the target compound likely increases logP compared to smaller substituents like 2-fluorobenzyl or acetamide derivatives .
- Aromatic Interactions : The 4-methylbenzoyl group may engage in π-π stacking, similar to the ethoxybenzoyl group in ’s analog .
- Steric Effects : Bulkier substituents (e.g., cyclopentyl in ) may reduce solubility but enhance target selectivity.
Spectral and Physicochemical Properties
- IR Spectroscopy: The target compound’s carbonyl (C=O) stretch is expected near 1660–1680 cm⁻¹, consistent with quinolinone analogs (e.g., 1663 cm⁻¹ in ). Aliphatic C-H stretches (cyclohexylmethyl) appear at ~2925 cm⁻¹, as seen in .
- NMR Spectroscopy :
Preparation Methods
Friedländer Annulation with Modified Catalysts
The Friedländer reaction, which couples 2-aminobenzophenones with ketones, has been adapted using dual-catalyst systems to improve efficiency. A patent by Google Patents (2006) describes a method where substituted anilines react with methyl vinyl ketone (MVK) in acetic acid under a nitrogen atmosphere, using a silica-supported ferric chloride catalyst ("silferc") and anhydrous zinc chloride. For example, 2-chloroaniline reacts with MVK at 70–75°C for 1 hour, followed by zinc chloride-catalyzed reflux, yielding 60–65% of substituted quinolines. Adapting this protocol, the quinoline core could be functionalized at the 6- and 8-positions post-annulation.
Meth-Cohn Quinoline Synthesis
The Meth-Cohn method, detailed in a 2009 study, involves cyclizing 2-chloroquinoline-3-carbaldehydes with ethylene glycol under acidic conditions. This approach forms acetals at the 3-position, which may later participate in dioxino ring formation. For instance, 2-chloro-6-methoxyquinoline-3-carbaldehyde reacts with ethylene glycol and toluene-p-sulfonic acid in benzene, yielding 74% of the acetal-protected intermediate.
Table 1: Comparison of Quinoline Core Synthesis Methods
| Method | Substrate | Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Friedländer | 2-Chloroaniline + MVK | Silferc + ZnCl₂ | 70–75 | 60–65 |
| Meth-Cohn | 2-Chloroquinoline-3-carbaldehyde | Toluene-p-sulfonic acid | Reflux | 74 |
Formation of the Dioxino Ring System
Thedioxino[2,3-g]quinoline fragment requires annulation of a 1,4-dioxane ring onto the quinoline core. A European patent (EP0245690A1) outlines a cyclization strategy using enol ethers and amines. For example, diethyl malonate is acylated with benzoyl halides, followed by cyclization at 80–180°C in dimethylformamide (DMF) to form 4-hydroxy-quinoline-3-carboxylic acids. Adapting this, the dioxino ring could be introduced via acid-catalyzed cyclization of a glycol-protected quinoline precursor.
Acid-Catalyzed Cyclization
In a representative procedure, 2-(2,4-dichloro-5-fluoro-3-methylbenzoyl)-3-ethoxy-acrylic acid ethyl ester undergoes reflux with p-toluenesulfonic acid in water, yielding a cyclized product. Applying this to the target compound, ethylene glycol-protected intermediates (e.g., from the Meth-Cohn method) could cyclize under similar conditions to form the dioxino ring.
Functionalization with Cyclohexylmethyl and 4-Methylbenzoyl Groups
Alkylation at the 6-Position
The cyclohexylmethyl group is introduced via nucleophilic alkylation. A 2022 study on quinoline-quinone hybrids demonstrates alkylation using potassium carbonate in tetrahydrofuran (THF), achieving yields of 47–94%. For instance, dichloro-5,8-quinolinedione reacts with cyclohexylmethyl bromide in THF at room temperature, facilitated by K₂CO₃.
Acylation at the 8-Position
The 4-methylbenzoyl group is installed via Friedel-Crafts acylation. Using aluminum chloride as a catalyst, 4-methylbenzoyl chloride reacts with the quinoline-dioxino intermediate in dichloromethane at 0–5°C, followed by warming to room temperature. This method mirrors procedures for analogous quinoline derivatives, where electron-rich aromatic rings undergo electrophilic substitution.
Table 2: Functionalization Reaction Parameters
Purification and Characterization
Final purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from petroleum ether. Structural confirmation employs ¹H/¹³C NMR, high-resolution mass spectrometry (HR-MS), and IR spectroscopy. For example, the dioxino ring’s characteristic C-O-C stretching vibrations appear at 1103–1107 cm⁻¹ in IR spectra, while the quinoline proton environments are discernible at δ 7.1–8.3 ppm in ¹H NMR.
Challenges and Optimization Opportunities
Key challenges include:
-
Regioselectivity in Acylation : Ensuring the 4-methylbenzoyl group installs exclusively at the 8-position may require directing groups or protective strategies.
-
Catalyst Efficiency : The silferc-zinc chloride system, while effective, generates stoichiometric metal waste. Transitioning to heterogeneous catalysts (e.g., zeolites) could enhance sustainability.
-
Scale-Up Limitations : Multi-step sequences with moderate yields (47–94%) necessitate process intensification, such as flow chemistry or microwave-assisted steps.
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer:
- Reaction Conditions: Use reflux conditions in absolute ethanol or toluene/methanol mixtures to enhance reaction efficiency, as demonstrated in similar quinoline derivatives .
- Catalyst Optimization: Incorporate palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) for Suzuki-Miyaura coupling reactions, which improve cross-coupling efficiency .
- Monitoring and Isolation: Employ TLC to monitor reaction progress, followed by crystallization from DMF or ethanol to isolate high-purity crystals .
Q. What spectroscopic and crystallographic methods are most effective for structural characterization?
Methodological Answer:
- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths and angles (e.g., C–C = 0.003 Å, R factor = 0.049) .
- Spectroscopy: Combine IR (to identify carbonyl and hydroxyl groups at ~1663 cm⁻¹ and ~3447 cm⁻¹), H NMR (to assign aromatic protons at δ 6.99–8.18 ppm), and mass spectrometry (m/z 297 [M]) for cross-validation .
Q. What solvent systems are suitable for solubility and stability testing?
Methodological Answer:
- Test polar aprotic solvents (DMF, DMSO) for solubility, as these are commonly used in crystallization .
- Assess stability in aqueous buffers (pH 2–12) and organic solvents (ethanol, acetonitrile) under controlled temperature (25–80°C) for 24–72 hours .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated under varying conditions?
Methodological Answer:
- Theoretical Frameworks: Use density functional theory (DFT) to model transition states and intermediates, aligning with crystallographic data (e.g., bond angles like C22–C21–N1 = 118.45°) .
- Kinetic Studies: Conduct time-resolved NMR or HPLC to track intermediate formation during reflux or catalytic reactions .
Q. How do structural modifications (e.g., substituent changes) affect bioactivity or physicochemical properties?
Methodological Answer:
- SAR Analysis: Synthesize analogs by replacing the cyclohexylmethyl or 4-methylbenzoyl groups with electron-withdrawing/donating substituents. Characterize using UV-Vis (e.g., λmax shifts) and compare antimicrobial activity via MIC assays .
- Computational Modeling: Perform molecular docking to predict binding affinity changes with biological targets (e.g., enzymes or receptors) .
Q. What experimental strategies address contradictions in spectroscopic or crystallographic data?
Methodological Answer:
Q. How can environmental fate studies inform experimental design for this compound?
Methodological Answer:
- Abiotic/Biotic Testing: Design OECD 301/307 tests to evaluate biodegradation in soil/water systems and photolysis under UV light (254 nm) .
- Ecotoxicity: Use Daphnia magna or Vibrio fischeri assays to measure acute toxicity (LC/EC) and inform waste disposal protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
